molecular formula C9H7NO B12582661 4,6-Methano-2h-pyrano[3,2-b]pyridine CAS No. 227311-91-3

4,6-Methano-2h-pyrano[3,2-b]pyridine

Cat. No.: B12582661
CAS No.: 227311-91-3
M. Wt: 145.16 g/mol
InChI Key: NLEVYPOCNXKZAB-UHFFFAOYSA-N
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Description

4,6-Methano-2h-pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Methano-2h-pyrano[3,2-b]pyridine typically involves multicomponent reactions. One efficient method includes the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be accelerated using microwave heating or solar thermal energy, yielding the desired product in high yields within a short time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. These methods aim to minimize toxic by-products and utilize environmentally benign procedures, such as microwave-assisted synthesis and the use of renewable energy sources .

Chemical Reactions Analysis

Types of Reactions

4,6-Methano-2h-pyrano[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

4,6-Methano-2h-pyrano[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Methano-2h-pyrano[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Methano-2h-pyrano[3,2-b]pyridine is unique due to its fused ring system with a methano bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

227311-91-3

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

5-oxa-10-azatricyclo[6.2.1.04,9]undeca-1(10),2,4(9),7-tetraene

InChI

InChI=1S/C9H7NO/c1-2-8-9-6(3-4-11-8)5-7(1)10-9/h1-3H,4-5H2

InChI Key

NLEVYPOCNXKZAB-UHFFFAOYSA-N

Canonical SMILES

C1C=C2CC3=NC2=C(O1)C=C3

Origin of Product

United States

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